

Discovery and history of 4-(Morpholinomethyl)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

4-

Compound Name: (Morpholinomethyl)phenylboronic
acid

Cat. No.: B1589304

[Get Quote](#)

An In-Depth Technical Guide to **4-(Morpholinomethyl)phenylboronic Acid**: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

4-(Morpholinomethyl)phenylboronic acid has emerged as a pivotal building block in contemporary medicinal chemistry and materials science. Its unique bifunctional nature, combining the advantageous physicochemical properties of the morpholine moiety with the versatile reactivity of the phenylboronic acid group, has established it as a valuable reagent for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the history, synthesis, chemical properties, and applications of **4-(Morpholinomethyl)phenylboronic acid**, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions for drug development. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Importance of Boronic Acids in a Privileged Scaffold

The ascent of boronic acids and their derivatives in medicinal chemistry represents a significant advancement in the design of targeted therapeutics and functional materials.[\[1\]](#)[\[2\]](#) While initially

perceived with caution due to the unique properties of boron, the approval of drugs like bortezomib has underscored the value of the boronic acid functional group.[\[3\]](#)[\[4\]](#)[\[5\]](#) Phenylboronic acids are particularly noteworthy for their stability, ease of handling, and exceptional utility in palladium-catalyzed cross-coupling reactions.[\[6\]](#)

4-(Morpholinomethyl)phenylboronic acid is a prime example of a "bifunctional reagent," where two distinct chemical motifs contribute to its overall utility.

- The Phenylboronic Acid Moiety: This group is the cornerstone of the Suzuki-Miyaura coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[\[5\]](#) This reaction is a workhorse in the pharmaceutical industry for constructing the biaryl cores common in many drug molecules.[\[7\]](#)
- The Morpholine Moiety: The morpholine ring is considered a "privileged structure" in medicinal chemistry. Its incorporation into a molecule often confers beneficial properties such as improved aqueous solubility, metabolic stability, and bioavailability. The nitrogen atom in the morpholine ring can also act as a hydrogen bond acceptor, influencing drug-receptor interactions.

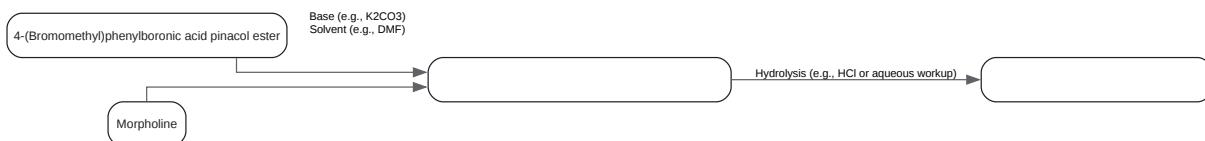
The combination of these two functionalities in a single molecule provides a powerful tool for medicinal chemists to introduce a water-solubilizing, metabolically stable group while simultaneously enabling further molecular elaboration through cross-coupling chemistry.[\[8\]](#)

Discovery and History

While a singular, seminal publication detailing the initial "discovery" of **4-(Morpholinomethyl)phenylboronic acid** (CAS Number: 279262-23-6) is not readily apparent in the scientific literature, its emergence can be understood within the broader context of the development of functionalized boronic acids for organic synthesis. The value of substituted phenylboronic acids became increasingly evident with the widespread adoption of the Suzuki-Miyaura coupling reaction in the late 20th and early 21st centuries.

The synthesis of this specific molecule likely arose from the need for boronic acid building blocks that could impart drug-like properties. A logical and commonly employed synthetic strategy involves the modification of a pre-existing phenylboronic acid framework. A highly probable route is the nucleophilic substitution of a benzylic halide with morpholine. This

approach leverages commercially available starting materials and employs a robust and well-understood chemical transformation.


The history of this compound is therefore not one of a singular breakthrough, but rather an evolution-driven synthesis to meet the demands of modern drug discovery for versatile and functionalized building blocks.

Synthesis and Characterization

The synthesis of **4-(Morpholinomethyl)phenylboronic acid** is typically achieved through a two-step process starting from 4-methylphenylboronic acid. The process involves a radical bromination of the methyl group followed by a nucleophilic substitution with morpholine. To enhance stability and ease of purification, the boronic acid is often protected as its pinacol ester during the synthesis.

Synthetic Pathway

A common and efficient synthetic route is outlined below:

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **4-(Morpholinomethyl)phenylboronic acid**.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established chemical transformations for the synthesis of aminomethylphenylboronic acids.[\[3\]](#)

Step 1: Synthesis of 4-((Morpholino)methyl)phenylboronic acid pinacol ester

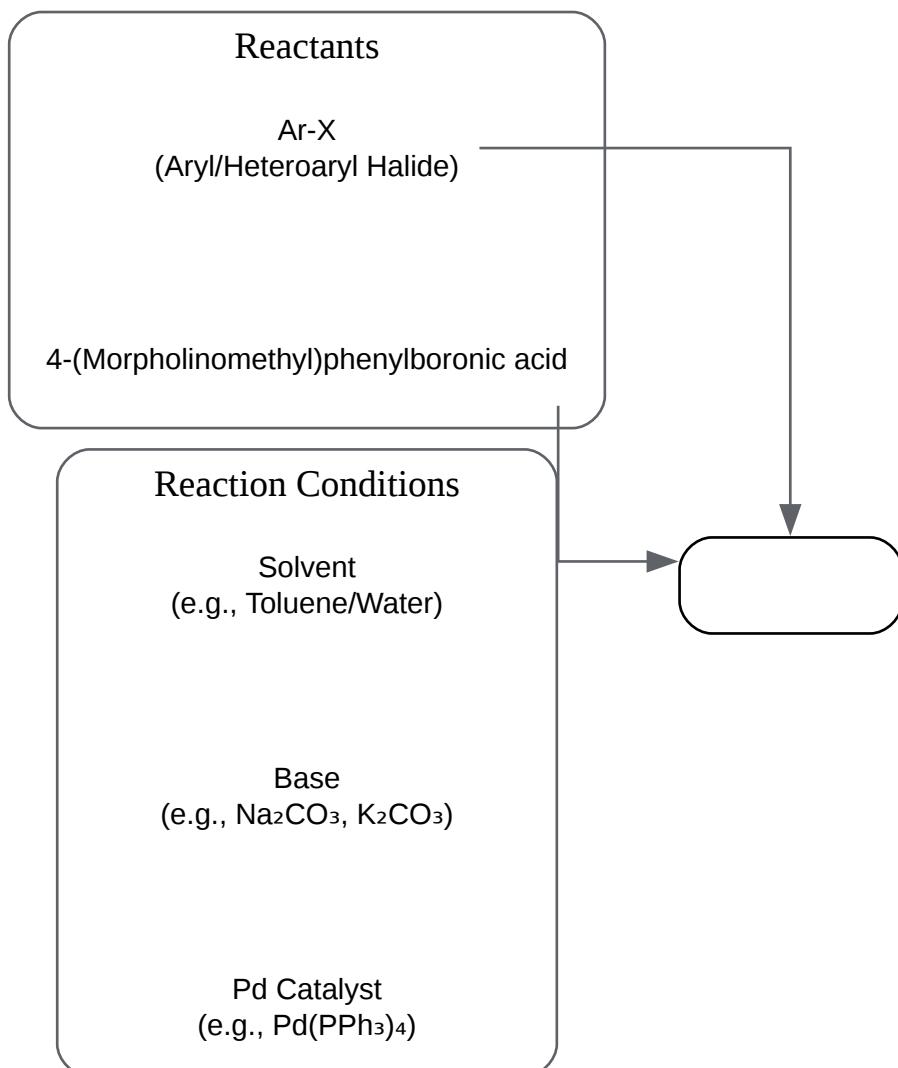
- To a solution of 4-(bromomethyl)phenylboronic acid pinacol ester (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add morpholine (1.2 eq) and a mild base such as potassium carbonate (K_2CO_3) (2.0 eq).
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 4-((morpholino)methyl)phenylboronic acid pinacol ester.

Step 2: Hydrolysis to **4-(Morpholinomethyl)phenylboronic acid**

- Dissolve the purified pinacol ester from Step 1 in a mixture of tetrahydrofuran (THF) and aqueous acid (e.g., 1 M HCl).
- Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
- Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution).
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **4-(Morpholinomethyl)phenylboronic acid** as a solid.

Characterization Data

The structural confirmation and purity assessment of **4-(Morpholinomethyl)phenylboronic acid** are typically performed using a combination of spectroscopic and analytical techniques.


Property	Value	Source
CAS Number	279262-23-6	[9] [10]
Molecular Formula	C ₁₁ H ₁₆ BNO ₃	[8] [9]
Molecular Weight	221.06 g/mol	[8] [9]
Appearance	White to off-white solid	
IUPAC Name	[4-(morpholin-4-ylmethyl)phenyl]boronic acid	[9]
Pinacol Ester CAS	364794-79-6	[11]
Pinacol Ester Formula	C ₁₇ H ₂₆ BNO ₃	[11]
Pinacol Ester Mol. Wt.	303.20 g/mol	[11]

Key Applications in Medicinal Chemistry

The primary application of **4-(Morpholinomethyl)phenylboronic acid** in medicinal chemistry is as a key intermediate in the Suzuki-Miyaura cross-coupling reaction.[\[12\]](#) This reaction facilitates the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or heteroaryl halide (or triflate), a common structural motif in many pharmaceuticals.[\[7\]](#)

The Suzuki-Miyaura Cross-Coupling Reaction

The generalized scheme for the Suzuki-Miyaura coupling using **4-(Morpholinomethyl)phenylboronic acid** is as follows:

[Click to download full resolution via product page](#)

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

- Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
- Transmetalation: The boronic acid, activated by the base, transfers its organic group to the palladium(II) complex.

- Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

The presence of the morpholinomethyl group is generally well-tolerated in this reaction, making it a reliable method for incorporating this solubilizing and pharmacologically favorable moiety into a target molecule.[13]

Advantages in Drug Discovery Workflow

The use of **4-(Morpholinomethyl)phenylboronic acid** offers several advantages in a drug discovery setting:

- Modular Synthesis: It allows for the late-stage introduction of the morpholinomethylphenyl group, enabling the rapid synthesis of analog libraries for structure-activity relationship (SAR) studies.
- Improved Physicochemical Properties: The morpholine group can enhance the solubility and reduce the lipophilicity of the final compound, which are critical parameters for oral bioavailability.
- Versatility: It can be coupled with a wide range of aryl and heteroaryl halides, providing access to a diverse chemical space.
- Bioconjugation and Sensors: The ability of boronic acids to form reversible covalent bonds with diols makes this compound and its derivatives useful in the development of bioconjugates for targeted drug delivery and chemical sensors for detecting specific biomolecules.[12]

Conclusion and Future Outlook

4-(Morpholinomethyl)phenylboronic acid stands as a testament to the power of rational design in chemical synthesis for drug discovery. While its own "discovery" may be a quiet chapter in the broader history of organic reagents, its impact is significant. By combining the robust and versatile reactivity of a phenylboronic acid with the beneficial properties of a morpholine ring, it provides a valuable and efficient tool for medicinal chemists. As the demand for more complex and finely-tuned pharmaceutical agents continues to grow, the importance of well-designed, functionalized building blocks like **4-(Morpholinomethyl)phenylboronic acid**

will undoubtedly increase, paving the way for the discovery of the next generation of therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 2. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. books.rsc.org [books.rsc.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. nbinno.com [nbinno.com]
- 8. 4-(Morpholinomethyl)phenylboronic acid (279262-23-6) for sale [vulcanchem.com]
- 9. 4-(Morpholinomethyl)phenylboronic acid | C11H16BNO3 | CID 10998582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. americanelements.com [americanelements.com]
- 11. 4-((Morpholino)methyl)phenylboronic acid pinacol ester | C17H26BNO3 | CID 2795502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- To cite this document: BenchChem. [Discovery and history of 4-(Morpholinomethyl)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1589304#discovery-and-history-of-4-morpholinomethyl-phenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com